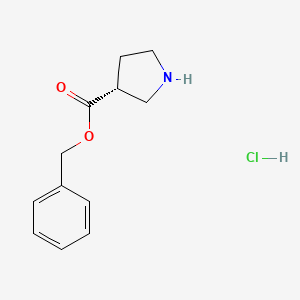![molecular formula C9H15N3S4 B13911074 [(n,n-Diethyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate](/img/structure/B13911074.png)
[(n,n-Diethyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(n,n-Diethyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(n,n-Diethyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate typically involves multiple steps, including the reaction of diethyldithiocarbamate with methyl cyanocarbonimidodithionate under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[(n,n-Diethyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
[(n,n-Diethyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of [(n,n-Diethyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diethyldithiocarbamate: A related compound with similar chemical properties.
Methyl cyanocarbonimidodithionate: Shares structural similarities and reactivity.
Other dithiocarbamates: Compounds with similar functional groups and applications.
Uniqueness
[(n,n-Diethyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C9H15N3S4 |
|---|---|
Molecular Weight |
293.5 g/mol |
IUPAC Name |
(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylmethyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C9H15N3S4/c1-4-12(5-2)9(13)16-7-15-8(14-3)11-6-10/h4-5,7H2,1-3H3 |
InChI Key |
DRCSWDVQBYZJCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SCSC(=NC#N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Sodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate](/img/structure/B13911006.png)


![(2S)-5-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B13911023.png)



![4-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13911040.png)
![[(Z)-5-bromopent-1-enyl]benzene](/img/structure/B13911043.png)



